3,5-Dibromo-2-fluorobenzonitrile
Description
3,5-Dibromo-2-fluorobenzonitrile (CAS: 1160574-05-9) is a halogenated aromatic nitrile with the molecular formula C₇H₂Br₂FN and a molecular weight of 278.91 g/mol . It is a solid compound requiring storage at 4–8°C in a sealed, dry environment. This compound is widely utilized in pharmaceutical intermediates, coupling reactions, and functional material synthesis due to its electron-deficient aromatic ring and reactivity in cross-coupling processes like Suzuki-Miyaura reactions .
Properties
IUPAC Name |
3,5-dibromo-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPDDOQNFYELRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301176 | |
| Record name | 3,5-Dibromo-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-05-9 | |
| Record name | 3,5-Dibromo-2-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-fluorobenzonitrile can be achieved through several methods. One common method involves the bromination of 2-fluorobenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 3,5-Dibromo-2-fluorobenzonitrile may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-fluorobenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of dibromo-fluorobenzoic acids.
Reduction: Formation of dibromo-fluoroanilines.
Scientific Research Applications
Scientific Research Applications
3,5-Dibromo-2-fluorobenzonitrile has a wide range of applications in scientific research:
1. Organic Synthesis:
- Intermediate in Complex Molecule Synthesis: It serves as a crucial building block for synthesizing more complex organic compounds and pharmaceuticals. The presence of bromine and fluorine allows for various substitution reactions that are essential in synthetic pathways.
2. Biological Applications:
- Enzyme Inhibition Studies: The compound is utilized in research focused on enzyme inhibitors, where it can modulate the activity of specific enzymes by binding to their active sites or allosteric sites.
- Receptor Binding Studies: It acts as a ligand in receptor studies, influencing receptor activity and downstream signaling pathways, which is significant for drug discovery and therapeutic development.
3. Material Science:
- Agrochemicals and Dyes Production: The compound is also involved in the production of agrochemicals and dyes due to its reactivity and ability to undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Case Studies
Case Study 1: Enzyme Inhibition Research
A study explored the use of 3,5-Dibromo-2-fluorobenzonitrile as an enzyme inhibitor for a specific class of enzymes involved in metabolic pathways. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound for drug development.
Case Study 2: Synthesis of Biaryl Compounds
In another research project focused on organic synthesis, researchers utilized 3,5-Dibromo-2-fluorobenzonitrile in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds with promising biological activity. The efficiency of these reactions highlights the compound's utility as a synthetic intermediate.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Isomers and Substituted Derivatives
Table 1: Key Properties of 3,5-Dibromo-2-fluorobenzonitrile and Analogous Compounds
Detailed Comparisons
Substituent Position Effects
- 3,5-Dibromo-2-fluorobenzonitrile vs. 4,5-Dibromo-2-fluorobenzonitrile :
Both share the same molecular formula but differ in bromine positions. The 3,5-dibromo isomer exhibits symmetrical substitution , favoring predictable coupling reactions, while the 4,5-dibromo analog may lead to regioselectivity challenges in synthesis .
Functional Group Modifications
- Amino Substitution (4-Amino-3,5-dibromo-2-fluorobenzonitrile): The addition of an amino group at position 4 increases polarity (TPSA: ~55 Ų vs. ~30 Ų for the parent compound), enhancing solubility in polar solvents and expanding utility in medicinal chemistry .
Hydroxy vs. Fluoro Substitution (3,5-Dibromo-4-hydroxybenzonitrile) :
Replacing fluorine with a hydroxyl group significantly increases hydrophilicity (logP ~1.5 vs. ~3.0 for the fluoro analog), making it suitable for environmental monitoring .
Electronic and Steric Effects
Trifluoromethyl Derivatives (4-Fluoro-2-(trifluoromethyl)benzonitrile) :
The trifluoromethyl group provides strong electron-withdrawing effects, lowering the LUMO energy and accelerating nucleophilic aromatic substitution compared to bromo-fluoro analogs .Difluoro Substitution (5-Bromo-2,3-difluorobenzonitrile) : Dual fluorine atoms at positions 2 and 3 reduce steric bulk, improving reactivity in small-molecule synthesis but limiting stability under acidic conditions .
Biological Activity
3,5-Dibromo-2-fluorobenzonitrile is an organic compound with significant potential in various biological and chemical applications. Its structure features two bromine atoms and one fluorine atom attached to a benzonitrile backbone, which influences its reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 3,5-dibromo-2-fluorobenzonitrile exhibit antimicrobial properties. For instance, derivatives of benzonitrile have been studied for their ability to inhibit the growth of various bacterial strains, suggesting that 3,5-dibromo-2-fluorobenzonitrile may possess similar properties. A study highlighted the efficacy of brominated benzonitriles against specific pathogens, indicating a potential for developing new antimicrobial agents .
Anticancer Activity
The compound's structural features suggest it could play a role in anticancer therapies. Brominated and fluorinated compounds are often explored for their ability to interfere with cancer cell proliferation. In vitro studies have shown that certain halogenated benzonitriles can induce apoptosis in cancer cells by disrupting cellular signaling pathways . A notable case study demonstrated that related compounds targeting the mGluR5 receptor exhibited significant antiproliferative effects, which may be relevant for 3,5-dibromo-2-fluorobenzonitrile as well .
The mechanism by which 3,5-dibromo-2-fluorobenzonitrile exerts its biological effects may involve the modulation of enzyme activity and receptor interactions. The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's reactivity, potentially facilitating interactions with biological targets such as enzymes or receptors involved in disease pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 3,5-dibromo-2-fluorobenzonitrile. The following table summarizes key findings from SAR studies related to similar compounds:
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| 2-Bromo-N-(6-methylpyridin-2-yl)benzamide | Moderate mGluR5 antagonist | High affinity binding observed |
| 3-Bromo-5-fluoro benzoic acid | Antiproliferative agent | Induces apoptosis in cancer cell lines |
| 4-Bromobenzonitrile | Antimicrobial activity | Effective against Gram-positive bacteria |
These findings suggest that modifications to the halogen positions can significantly impact biological efficacy.
Study on Antimicrobial Activity
A study conducted on brominated compounds demonstrated their effectiveness against various bacterial strains. The results indicated that increasing bromination levels correlated with enhanced antimicrobial activity. This suggests that 3,5-dibromo-2-fluorobenzonitrile could be a candidate for further investigation as an antimicrobial agent .
Study on Anticancer Properties
In another case study focusing on anticancer activity, researchers synthesized several derivatives of halogenated benzonitriles. They found that specific substitutions led to increased cytotoxicity against cancer cell lines. The study concluded that compounds with similar structures to 3,5-dibromo-2-fluorobenzonitrile could be developed into effective anticancer therapies .
Q & A
Q. What are the standard synthetic routes for 3,5-Dibromo-2-fluorobenzonitrile?
A multi-step approach is typically employed, starting with halogenation and fluorination of a benzene precursor. For example, fluorination of 3,5-dibromo-nitrobenzene using hydrogen fluoride (HF) can yield intermediates, followed by cyanation with sodium cyanide (NaCN) under controlled conditions . Reaction optimization, such as phase transfer catalysis, may enhance yields .
Q. Which spectroscopic methods are critical for structural confirmation of 3,5-Dibromo-2-fluorobenzonitrile?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent positions, while Infrared (IR) spectroscopy confirms the nitrile group (C≡N stretch at ~2200 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For crystallographic confirmation, X-ray diffraction using programs like SHELXL ensures precise structural determination .
Q. How do researchers ensure purity during synthesis?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment. Recrystallization in solvents like ethanol or acetonitrile removes impurities. Melting point analysis (e.g., 69–72°C for analogous compounds) serves as a preliminary purity indicator .
Q. What safety precautions are essential when handling 3,5-Dibromo-2-fluorobenzonitrile?
Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust; bromine and fluorine substituents increase toxicity. Storage at 0–6°C in airtight containers is recommended for stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways in cyanation reactions?
Kinetic studies using in-situ IR or Raman spectroscopy help monitor intermediate formation. For example, controlling temperature (e.g., 60–80°C) and using polar aprotic solvents (DMF, DMSO) can suppress side reactions like hydrolysis of the nitrile group .
Q. What strategies resolve contradictions in spectroscopic data interpretation for halogenated benzonitriles?
Cross-validation with computational methods (DFT calculations for NMR chemical shifts) clarifies ambiguous peaks. For example, fluorine’s strong deshielding effect in ¹⁹F NMR may overlap with bromine’s electronic effects, requiring iterative spectral analysis .
Q. How do substituent positions (Br, F) influence regioselectivity in nucleophilic aromatic substitution (NAS)?
Q. What are the challenges in crystallizing 3,5-Dibromo-2-fluorobenzonitrile, and how can they be addressed?
Heavy atoms (Br) increase crystal density, complicating diffraction. Slow evaporation in mixed solvents (e.g., dichloromethane/hexane) promotes ordered crystal growth. SHELXD’s dual-space algorithms improve structure solution for low-resolution data .
Q. How can computational modeling predict the bioactivity of derivatives of 3,5-Dibromo-2-fluorobenzonitrile?
Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target enzymes. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with antimicrobial or anticancer activity .
Q. What methodologies validate the environmental stability of 3,5-Dibromo-2-fluorobenzonitrile?
Accelerated degradation studies under UV light and varying pH conditions monitor breakdown products via LC-MS. Ecotoxicity assays (e.g., Daphnia magna) evaluate aquatic impact, guided by EPA DSSTox data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
